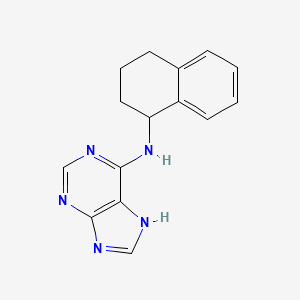
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, also known as THN-PAG, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. THN-PAG has been shown to modulate protein-protein interactions, making it a promising tool for studying various biological processes.
作用机制
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine works by binding to a specific region on a protein, which prevents the protein from interacting with its binding partner. This mechanism of action is known as allosteric inhibition. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have minimal toxicity and is well-tolerated in vivo. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a half-life of approximately 6 hours in mice, making it suitable for use in animal studies. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a high affinity for its target proteins, which allows for effective inhibition of protein-protein interactions.
实验室实验的优点和局限性
One of the main advantages of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is its ability to selectively inhibit protein-protein interactions, which allows for the study of specific biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has minimal toxicity and is well-tolerated in vivo. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has a relatively short half-life, which may limit its effectiveness in certain animal studies.
未来方向
There are several potential future directions for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine research. One area of interest is the development of more potent analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, which could improve its effectiveness in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used to study the function of specific protein complexes in various biological processes. Finally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used in the development of novel cancer therapies through the induction of protein degradation.
合成方法
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, including palladium catalysts, hydrogen gas, and organic solvents. The final product is obtained through a purification process involving column chromatography. The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used in various scientific research applications, including the study of protein-protein interactions, protein degradation, and gene expression. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used to induce protein degradation through the recruitment of E3 ubiquitin ligases, which has potential applications in cancer therapy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has also been used to regulate gene expression by targeting specific transcription factors.
属性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-2,4,6,8-9,12H,3,5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSMAICUYTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

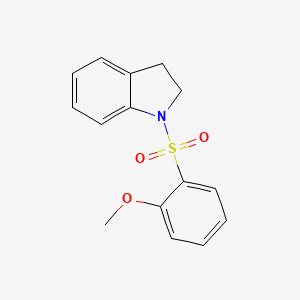
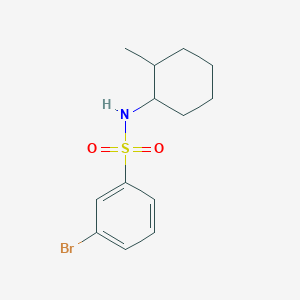
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
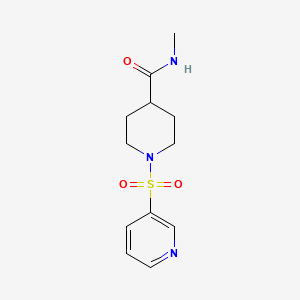


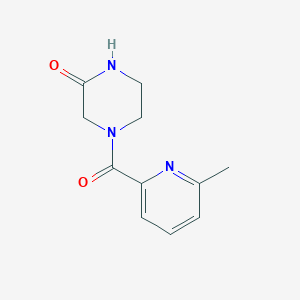
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)

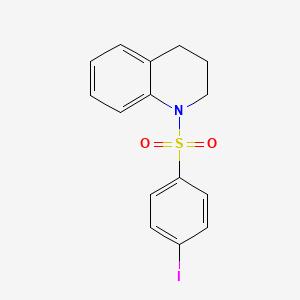
![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)